2-Chloro-4-octylphenol
CAS No.: 79162-47-3
Cat. No.: VC18782270
Molecular Formula: C14H21ClO
Molecular Weight: 240.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79162-47-3 |
|---|---|
| Molecular Formula | C14H21ClO |
| Molecular Weight | 240.77 g/mol |
| IUPAC Name | 2-chloro-4-octylphenol |
| Standard InChI | InChI=1S/C14H21ClO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8H2,1H3 |
| Standard InChI Key | WLHBVLZZOJGNGQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1=CC(=C(C=C1)O)Cl |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
2-Chloro-4-octylphenol belongs to the class of halogenated alkylphenols, featuring a phenolic core with a chlorine substituent at the 2-position and a linear octyl group at the 4-position. The chlorine atom introduces electron-withdrawing effects, altering the compound’s reactivity compared to non-halogenated analogs like 4-octylphenol . The octyl chain enhances lipophilicity, as evidenced by its high logP value of 4.95, which influences its environmental fate and biological interactions .
Physicochemical Profile
Key physical properties of 2-chloro-4-octylphenol are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.769 g/mol | |
| Density | 1.039 g/cm³ | |
| Boiling Point | 327°C at 760 mmHg | |
| Flash Point | 151.6°C | |
| LogP | 4.95 | |
| Refractive Index | 1.519 |
Compared to 4-octylphenol (CAS 1806-26-4), the chlorine substituent in 2-chloro-4-octylphenol increases density (0.961 → 1.039 g/cm³) and slightly elevates the boiling point (314.6°C → 327°C) . These differences underscore the impact of halogenation on intermolecular interactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-chloro-4-octylphenol likely involves a two-step process:
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Friedel-Crafts Alkylation: Phenol reacts with 1-octene or octyl chloride in the presence of a Lewis acid catalyst (e.g., ) to yield 4-octylphenol .
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Chlorination: Electrophilic chlorination using or sulfuryl chloride () introduces the chlorine atom at the 2-position .
A referenced synthesis for 4-octylphenol employs -catalyzed alkylation followed by hydrazine hydrate reduction, though adaptations for chlorination remain speculative without direct literature .
Industrial Production Challenges
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Regioselectivity: Ensuring chlorination occurs exclusively at the 2-position requires careful control of reaction conditions .
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Purification: The compound’s high hydrophobicity necessitates chromatographic or distillation techniques for isolation .
Applications and Industrial Use
Surfactants and Resins
Like non-chlorinated alkylphenols, 2-chloro-4-octylphenol may serve as a precursor for oil-soluble phenolic resins and surfactants. The chlorine atom could enhance stability in halogen-rich environments, making it suitable for specialized adhesives or coatings .
Biocidal Agents
Chlorophenols are historically used as disinfectants and preservatives. While no direct evidence exists for 2-chloro-4-octylphenol, its structural similarity to triclosan suggests potential biocidal applications .
Toxicological and Environmental Considerations
Cytotoxicity Mechanisms
In vitro studies on 4-octylphenol (4-OP) demonstrate dose-dependent cytotoxicity in HepG2 cells, including autophagy induction and oxidative stress via altered catalase (CAT) and superoxide dismutase (SOD) activity . Although 2-chloro-4-octylphenol lacks direct toxicological data, the chlorine moiety may exacerbate reactive oxygen species (ROS) production, analogous to chlorinated biphenyls .
Environmental Persistence
Chlorinated phenols are notoriously persistent in aquatic systems. The octyl chain in 2-chloro-4-octylphenol may enhance adsorption to sediments, prolonging environmental residence times . Biodegradation studies on 4-OP show limited microbial breakdown, suggesting similar challenges for its chlorinated derivative .
Analytical Methods for Detection
Chromatographic Techniques
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Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile chlorophenols. The chlorine isotope pattern () aids identification .
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High-Performance Liquid Chromatography (HPLC): Suitable for thermally labile compounds, coupled with UV detection at 280 nm .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): NMR reveals aromatic proton shifts influenced by chlorine and octyl groups .
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Infrared Spectroscopy (IR): O-H stretching (3300 cm) and C-Cl vibrations (750 cm) provide functional group confirmation .
Future Research Directions
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Ecotoxicology: Assess bioaccumulation in aquatic organisms.
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Advanced Synthesis: Develop greener chlorination methods to minimize byproducts.
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Pharmacokinetics: Investigate metabolic pathways in mammalian models.
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